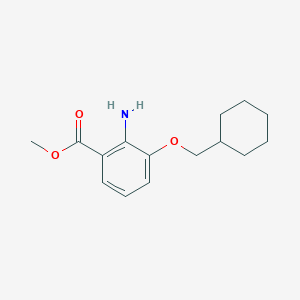

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate

Description

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate is a benzoate ester derivative featuring a unique substitution pattern: an amino group at the 2-position and a bulky cyclohexylmethoxy group at the 3-position of the aromatic ring. The cyclohexylmethoxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to smaller substituents like methoxy or hydroxy groups .

Properties

IUPAC Name |

methyl 2-amino-3-(cyclohexylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHXECIQSHLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OCC2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(cyclohexylmethoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Reduction: Conversion of the nitro group to an amino group.

Methoxylation: Introduction of the methoxy group.

Cyclohexylmethoxylation: Attachment of the cyclohexylmethoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of Methyl 2-amino-3-(cyclohexylmethoxy)benzoate may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy and cyclohexylmethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce different amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(cyclohexylmethoxy)benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Methyl 2-amino-3-(cyclohexylmethoxy)benzoate and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

- Cyclohexylmethoxy vs.

- Amino Group Reactivity: Unlike Ethyl 2-methoxybenzoate, the amino group in the target compound enables participation in condensation or cyclization reactions, similar to Methyl 3-amino-4-hydroxybenzoate, which forms benzoxazoles .

Toxicological Considerations

- Alkyl benzoates like Methyl and Ethyl benzoates exhibit low acute toxicity but may cause irritation at high concentrations . The amino group in the target compound could alter its toxicity profile, necessitating further studies.

Research Findings and Implications

- Synthetic Versatility: The amino and cyclohexylmethoxy groups offer divergent reactivity pathways. For example, the amino group could facilitate Schiff base formation, while the bulky ether group might direct electrophilic substitution to specific ring positions .

- Biological Activity : Structural analogs like Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates demonstrate antitumor and antimicrobial activities, suggesting the target compound could be explored for similar applications if functionalized appropriately .

- Catalytic Potential: While the target compound lacks the N,O-bidentate group of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, its amino group could still coordinate metals in modified catalytic systems .

Notes and Limitations

- Experimental validation is required to confirm inferred properties such as solubility, reactivity, and toxicity.

- Further studies should explore synthetic routes (e.g., coupling reactions for the cyclohexylmethoxy group) and biological screening.

Biological Activity

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(cyclohexylmethoxy)benzoate is characterized by the following structural components:

- Amino Group : Capable of forming hydrogen bonds, influencing interactions with biological molecules.

- Cyclohexylmethoxy Group : Enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

The biological activity of methyl 2-amino-3-(cyclohexylmethoxy)benzoate is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can engage in hydrogen bonding with receptors or enzymes, potentially leading to modulation of their activity. Additionally, the cyclohexylmethoxy group may enhance the compound's solubility and stability, facilitating cellular uptake and interaction with biomolecules.

Antimicrobial Properties

Research indicates that methyl 2-amino-3-(cyclohexylmethoxy)benzoate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The results indicate that methyl 2-amino-3-(cyclohexylmethoxy)benzoate can induce apoptosis in certain cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of methyl 2-amino-3-(cyclohexylmethoxy)benzoate against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings support its potential as a therapeutic agent in treating bacterial infections.

Evaluation of Anticancer Effects

A study investigating the anticancer effects of methyl 2-amino-3-(cyclohexylmethoxy)benzoate on human breast cancer cell lines (MCF-7) revealed a dose-dependent reduction in cell viability. At concentrations of 50 µM and 100 µM, the compound reduced cell proliferation by approximately 45% and 75%, respectively, compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Methyl 2-amino-3-(cyclohexylmethoxy)benzoate | Moderate | Significant | Cyclohexylmethoxy moiety enhances activity |

| Methyl 2-amino-3-methoxybenzoate | Low | Moderate | Lacks cyclohexyl group |

| Methyl 2-amino-3-hydroxybenzoate | Low | Low | Hydroxy group instead of methoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.